![molecular formula C10H10ClN3O2 B11731330 1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11731330.png)
1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine is a synthetic organic compound belonging to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
The synthesis of 1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
-
Introduction of the Chlorophenoxy Group: : The chlorophenoxy group can be introduced through nucleophilic substitution reactions. For example, 2-chlorophenol can react with an appropriate alkylating agent to form the chlorophenoxy derivative.
-
Final Assembly: : The final step involves the coupling of the oxadiazole ring with the chlorophenoxy derivative. This can be achieved through various coupling reactions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with different functional groups.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered chemical properties.
-
Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides, amines, and thiols.
-
Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxadiazole ring and the formation of corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
-
Medicine: : Research has indicated that the compound may have potential as a drug candidate for the treatment of neurodegenerative disorders due to its anti-acetylcholinesterase activity .
-
Industry: : The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine involves its interaction with specific molecular targets and pathways. For example, its anti-acetylcholinesterase activity is attributed to its ability to bind to the active site of the enzyme acetylcholinesterase, thereby inhibiting its activity. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine can be compared with other similar compounds, such as:
-
5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: : This compound also contains an oxadiazole ring and a chlorophenoxy group, but differs in the position and nature of the substituents. It has been studied for its potential as an oral drug candidate .
-
4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole: : This compound features a thiazole ring instead of an oxadiazole ring. It has been used in various research applications, including as a precursor for the synthesis of other heterocyclic compounds .
-
2-(2-{2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethyl)-1H-isoindole-1,3(2H)-dione: : This compound contains both a thiazole and an isoindole ring, making it structurally distinct from this compound. It has been studied for its potential biological activities .
Propriétés
Formule moléculaire |
C10H10ClN3O2 |
|---|---|
Poids moléculaire |
239.66 g/mol |
Nom IUPAC |
[3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-3-1-2-4-8(7)15-6-9-13-10(5-12)16-14-9/h1-4H,5-6,12H2 |
Clé InChI |
VCDXIOMASLFFLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC2=NOC(=N2)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-](/img/structure/B11731248.png)
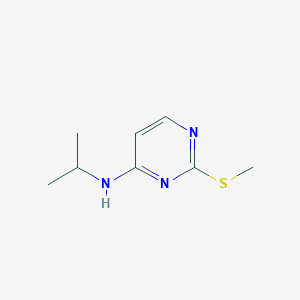
![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11731265.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11731266.png)
![1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine](/img/structure/B11731268.png)
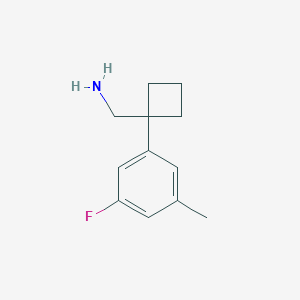
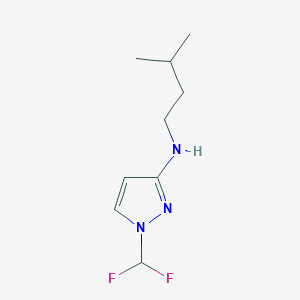
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731279.png)
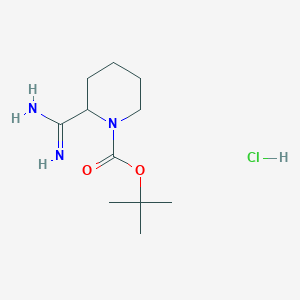
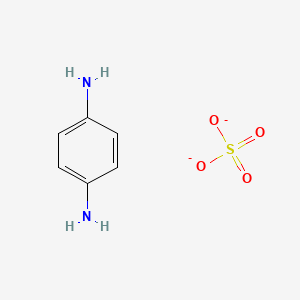
![2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11731308.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731313.png)
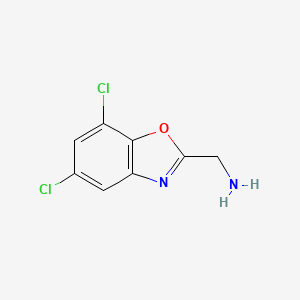
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11731323.png)
